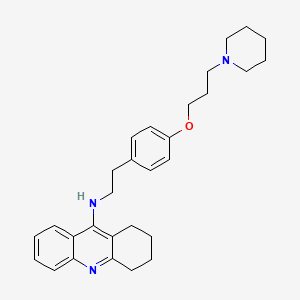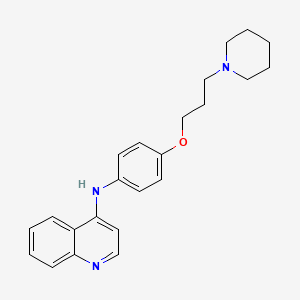
GS-5829
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.
Aplicaciones Científicas De Investigación
BET Inhibition in Lymphoma Cell Lines
GS-5829, a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, shows efficacy in inhibiting cancer cell growth. This inhibition is particularly noted in Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. The combination of GS-5829 with ABT-199, a BCL2 inhibitor, results in broader and superior growth inhibition in these cell lines, suggesting a potential therapeutic strategy for treating DLBCL and MCL (Bates et al., 2016).
Synergistic Effects with BTK Inhibitors
The combination of GS-5829 and the Bruton's tyrosine kinase (BTK) inhibitor GS-4059 exhibits increased potency in cell death and reduction of key oncogenes in vitro, particularly in the ABC-DLBCL cell line. This combination has demonstrated a significant decrease in MYC, IL-6, and IL-10 transcripts and protein, indicating a potential increase in activity for patients with ABC subtype of DLBCL (Bates et al., 2016).
Preclinical Activity in Chronic Lymphocytic Leukemia
GS-5829 demonstrates preclinical activity against Chronic Lymphocytic Leukemia (CLL) by inhibiting CLL cell proliferation and inducing apoptosis. It deregulates key signaling pathways and inhibits NF-κB signaling, suggesting its effectiveness in targeting both CLL cells and their supportive microenvironment. The synergistic use of GS-5829 with other B-cell receptor signaling inhibitors further enhances its antileukemia activity (Kim et al., 2019).
Application in Metastatic Castration-Resistant Prostate Cancer
A Phase Ib study evaluated the efficacy of GS-5829, both as monotherapy and combined with enzalutamide, in patients with metastatic castration-resistant prostate cancer (mCRPC). The results indicated a generally tolerable profile but limited efficacy, providing insights into its potential use and limitations in mCRPC treatment scenarios (Aggarwal et al., 2022).
Targeting Uterine Serous Carcinoma
GS-5829, along with another BET bromodomain inhibitor GS-626510, has shown activity against uterine serous carcinoma (USC), especially in cases overexpressing the c-Myc gene. These inhibitors effectively decrease c-Myc levels and induce apoptosis in USC cells, suggesting their potential as therapeutic agents against this aggressive variant of endometrial cancer (Bonazzoli et al., 2018).
Propiedades
Nombre del producto |
GS-5829 |
|---|---|
Nombre IUPAC |
Unknown |
SMILES |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GS-5829; GS 5829; GS5829. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





